5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-
Description
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro- is a heterocyclic compound featuring a fused indole and benzothiazepine core. The benzothiazepine ring incorporates a seven-membered structure with sulfur and nitrogen atoms, distinguishing it from related indoloquinoline or benzodiazepine systems. The 10-chloro substituent at the benzothiazepine moiety likely enhances its electronic properties and influences intermolecular interactions, such as hydrogen bonding or halogen-based contacts .
Properties
CAS No. |
206256-28-2 |
|---|---|
Molecular Formula |
C15H9ClN2OS |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
10-chloro-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C15H9ClN2OS/c16-8-5-6-11-12(7-8)20-14-9-3-1-2-4-10(9)17-13(14)15(19)18-11/h1-7,17H,(H,18,19) |
InChI Key |
PWOWLZUEEWDMGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 3-Arylthioindole-2-Carboxylates
- Starting Materials: Ethyl esters of indole-2-carboxylic acids and aryldisulphides.
- Reaction Conditions: Sodium hydride is used to deprotonate the indole ester, facilitating nucleophilic substitution by aryldisulphides.
- Outcome: Formation of ethyl 3-arylthioindole-2-carboxylates, key intermediates for cyclization.
Intramolecular Cyclization to 5H-Indolo[3,2-b]benzothiazepin-6(7H)-ones
- Procedure: Heating the 3-arylthioindole-2-carboxylates or corresponding acids with 2-hydroxypyridine under vacuum at approximately 180°C for 2 hours.
- Mechanism: Intramolecular nucleophilic attack leads to ring closure forming the benzothiazepine fused system.
- Purification: Column chromatography using silica gel or alumina with ethyl acetate as eluent.
- Result: Formation of 5H-indolo[3,2-b]benzothiazepin-6(7H)-ones, including the 10-chloro derivative.
Oxidation to Sulphone Derivatives (Optional)
- Reagents: Hydrogen peroxide (30%) or m-chloroperbenzoic acid.
- Conditions: Stirring in glacial acetic acid at 80°C overnight.
- Purpose: Conversion of cyclic sulfides to sulphones to modify biological activity.
- Isolation: Precipitation by dilution with water, filtration, and drying.
Representative Reaction Scheme Summary
Analytical and Purification Techniques
- Chromatography: Silica gel or alumina column chromatography for purification.
- Spectroscopy: NMR, IR, and UV-Vis used to confirm structure and purity.
- Melting Point: Used to characterize crystalline products.
- Elemental Analysis: Confirms molecular composition.
Research Findings on Preparation Efficiency and Yields
- Overall yields for the preparation of bis-(2-amino-5-chlorophenyl)disulphide intermediates are around 31.5%.
- Cyclization reactions typically proceed with good yields and high specificity for the chlorine-substituted position.
- Oxidation steps to sulphones are efficient and yield stable products suitable for biological evaluation.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Ethyl 5-chloroindole-2-carboxylate, bis-(2-amino-5-chlorophenyl)disulphide |
| Key Reagents | Sodium hydride, 2-hydroxypyridine, hydrogen peroxide or m-chloroperbenzoic acid |
| Reaction Conditions | Heating at 180°C under vacuum (cyclization), 80°C in AcOH (oxidation) |
| Purification | Column chromatography (silica gel/alumina), recrystallization |
| Yield | Moderate to good (varies by step, e.g., 31.5% for disulphide intermediate) |
| Analytical Methods | NMR, IR, UV-Vis, melting point, elemental analysis |
Chemical Reactions Analysis
Cyclization Reactions
The compound’s synthesis often involves intramolecular cyclization of precursors like ethyl 3-arylthioindole-2-carboxylates. For example:
-
Reagents/Conditions : 2-hydroxypyridine catalyst, 180°C under vacuum.
-
Outcome : Forms the tetracyclic benzothiazepine core via sulfur-nitrogen bond formation .
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Cyclization | Ethyl 5-chloroindole-2-carboxylate | 10-Chloro derivative | 31.5 |
Oxidation to Sulfones
The sulfur atom in the thiazepine ring undergoes oxidation to form sulfone derivatives, critical for enhancing biological activity:
-
Reagents : 30% H₂O₂ in glacial acetic acid or m-chloroperbenzoic acid (mCPBA).
-
Result : Converts the sulfide bridge to a sulfone group, improving metabolic stability and target affinity .
Reduction of Ketone Functionality
The ketone group at position 6 participates in reduction reactions:
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Conditions : Room temperature (NaBH₄) or reflux in THF (LiAlH₄).
-
Product : Secondary alcohol derivatives, which retain the fused heterocyclic structure.
Nucleophilic Substitution
The chlorine at position 10 is reactive toward nucleophiles:
-
Example Reaction : Reaction with amines (e.g., NH₃, alkylamines) in DMF at 100°C.
-
Outcome : Substitution products with modified electronic profiles for structure-activity relationship (SAR) studies .
Hydrolysis of Esters
Ethyl ester intermediates undergo hydrolysis to carboxylic acids:
-
Reagents : NaOH in aqueous ethanol.
-
Conditions : Reflux for 6–8 hours.
-
Application : Facilitates further functionalization (e.g., amide coupling) .
Electrophilic Aromatic Substitution
The indole moiety undergoes electrophilic substitution at position 3:
-
Reagents : Nitration (HNO₃/H₂SO₄), sulfonation, or halogenation.
-
Outcome : Introduces additional substituents for SAR optimization.
Coupling Reactions
The compound participates in cross-coupling reactions for diversification:
-
Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (dimethylaminopyridine).
-
Application : Forms amide bonds with carboxylic acids, enhancing pharmacological properties .
Key Research Findings
-
Antiviral Activity : Sulfone derivatives (e.g., 12,12-dioxide) show submicromolar inhibition of HIV-1 reverse transcriptase, attributed to improved binding interactions .
-
SAR Insights : Electron-donating groups on the benzothiazepine ring enhance biological activity compared to electron-withdrawing groups .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one exhibit a wide range of pharmacological activities:
- Anticancer Activity : Studies have shown that compounds in this class can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antidiabetic Properties : Some derivatives demonstrate significant antidiabetic effects, potentially through mechanisms involving insulin sensitivity enhancement and glucose metabolism regulation .
- Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems .
Pharmacological Implications
The pharmacological profile of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one suggests several therapeutic applications:
- Antidepressant Activity : Preliminary studies indicate that this compound may interact with serotonin receptors, contributing to mood regulation.
- Antimicrobial Properties : Its structural features allow for interaction with bacterial cell membranes, leading to potential applications in combating resistant strains .
- Cardiovascular Effects : Similar compounds have been studied for their ability to modulate cardiovascular functions, indicating possible applications in heart disease management.
Case Studies and Research Findings
Several studies have documented the efficacy of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one in various contexts:
- Cancer Research : A study demonstrated that specific derivatives exhibited cytotoxic effects on breast cancer cells through apoptosis induction (PubMed ID: 9875385).
- Diabetes Management : Research highlighted the antidiabetic activity of related compounds in animal models, showing improved glucose tolerance and insulin sensitivity (ACS Omega DOI: 10.1021/acsomega.2c03328).
- Neuroprotection : Investigations into the neuroprotective effects revealed that the compound could mitigate damage from oxidative stress in neuronal cells.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,5-Benzothiazepine | Benzothiazepine | Lacks indole structure; used in cardiovascular drugs. |
| Indole-3-carboxylic acid | Indole derivative | Simpler structure; known for various biological activities. |
| Benzofuroxan | Furoxan derivative | Exhibits different reactivity patterns; used in nitric oxide research. |
The unique combination of indole and benzothiazepine functionalities in 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one leads to distinct biological activities not observed in simpler analogs.
Mechanism of Action
The mechanism of action of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” involves its interaction with molecular targets such as enzymes or receptors. The indole and benzothiazepine moieties allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
5H-Indolo[3,2-b]quinolin-11(10H)-one (Quindolone)
- Core Structure: Replaces the benzothiazepine ring with a quinoline system, retaining the indole fusion.
- Substituents: Lacks the 10-chloro group but may include substitutions at C11 (e.g., chloro or methyl groups in intermediates like 5-methyl-11-chloro-10H-indolo[3,2-b]quinoline) .
- Synthesis : Prepared via cyclization and chlorination steps, analogous to pathways for benzothiazepines but differing in ring-closure reagents .
3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]-2-methylindole
- Core Structure : Indole fused with a pyrazole ring instead of benzothiazepine.
- Substituents : Features a 4-chlorobenzoyl group, influencing solubility and melting point (281–282°C) .
- Physicochemical Properties: Higher melting point compared to non-chlorinated analogs, attributed to enhanced intermolecular interactions via the chloro substituent .
8-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]-1-naphthoic acid
- Core Structure : Benzoimidazole fused with naphthoic acid.
- Substituents : Nitro and trifluoromethyl groups, which increase electron-withdrawing effects compared to the chloro group in the target compound. Melting point: 274.8°C .
Physicochemical Properties
- Chloro Substituent Impact : Chlorine at aromatic positions (e.g., 10-chloro in the target compound or 4-chloro in ) increases melting points due to halogen bonding and improved lattice stability .
Biological Activity
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro- is a complex organic compound that belongs to the class of indole derivatives and benzothiazepines. Its unique tetracyclic structure combines an indole ring with a benzothiazepine moiety, and the presence of a chlorine atom at the 10-position enhances its chemical properties and potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro- is C15H9ClN2OS, with a molecular weight of approximately 300.8 g/mol. The compound's heterocyclic structure allows it to undergo various chemical reactions typical of such compounds, which include:
- Electrophilic substitution
- Nucleophilic attack
- Cyclization reactions
These reactions are influenced by the substituents on the core structure and the reaction environment .
Pharmacological Properties
Research indicates that derivatives of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one exhibit significant pharmacological properties. Notable activities include:
- Anticancer Activity : Studies have shown that compounds in this class can inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression.
- Neuroprotective Effects : Some derivatives demonstrate neuroprotective activity by regulating calcium overload in neuronal cells, which is crucial for preventing neurodegenerative diseases .
- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its utility as an antimicrobial agent.
The mechanisms underlying the biological activities of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one involve interactions with specific biological targets:
- Binding Affinity : Interaction studies have focused on its binding affinities with various receptors and enzymes. For example, it has been shown to interact with certain kinases involved in cancer progression.
- Calcium Regulation : The compound's ability to modulate intracellular calcium levels contributes to its neuroprotective effects .
Case Studies and Research Findings
Several studies have highlighted the biological activities of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one:
- Anticancer Study : A study demonstrated that derivatives of this compound could inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation.
- Neuroprotection Research : In vitro studies revealed that certain analogs could prevent neuronal cell death induced by oxidative stress by modulating calcium signaling pathways .
- Antimicrobial Evaluation : Research indicated that the compound exhibited inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Comparative Analysis
To further understand the unique properties of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, a comparative analysis with structurally similar compounds can be useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,5-Benzothiazepine | Benzothiazepine | Lacks indole structure; used in cardiovascular drugs. |
| Indole-3-carboxylic acid | Indole derivative | Simpler structure; known for various biological activities. |
| Benzofuroxan | Furoxan derivative | Exhibits different reactivity patterns; used in nitric oxide research. |
The dual heterocyclic nature of 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one allows for distinct biological activities not observed in simpler analogs .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 10-chloro-5H-indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one?
- Methodological Answer :
- Stepwise Cyclization : Start with indole derivatives (e.g., 5-chloro-1H-indole-6-amine ) and benzothiazepine precursors. Use low-temperature (-10°C) coupling reactions with sulfonic acid chlorides (e.g., methanesulfonyl chloride) to stabilize intermediates, as demonstrated in benzothiepin syntheses .
- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) and confirm purity via HPLC (≥95% purity thresholds as in ).
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for indole:benzothiazepine) and use inert atmospheres to minimize side reactions .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Workflow :
- Spectral Analysis : Use H/C NMR to confirm aromatic proton environments (e.g., indole NH at δ 10–12 ppm, benzothiazepine carbonyl at ~170 ppm). Compare with spectral data from structurally similar compounds like 8-chloro-11-[4-(8-chloro-5H-dioxepin-3-yl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole-5-carboxylic acid .
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) against theoretical values (CHClNOS).
- X-ray Crystallography : Resolve crystal structures for absolute configuration confirmation, as applied to imidazo-benzodiazepine derivatives .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., GSK-3β for indole-based inhibitors ). Use software like Schrödinger Suite or GROMACS.
- ADMET Prediction : Apply tools like SwissADME to estimate logP (lipophilicity), bioavailability, and CYP450 metabolism. Cross-reference with experimental data from benzoxazole analogs (e.g., logP ~2.5 for 6-chloro-1,3-benzoxazole ).
- Docking Studies : Use AutoDock Vina to simulate binding affinities to receptors (e.g., benzodiazepine-binding sites ).
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Troubleshooting Framework :
- Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation times) against prior studies. For example, discrepancies in IC values may arise from differences in kinase inhibition assays (e.g., GSK-3β vs. CDK2 ).
- Batch Purity Analysis : Compare HPLC traces and residual solvent levels (e.g., DMSO) across studies. Impurities >5% can skew bioactivity results .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, NIST Chemistry WebBook ) to identify consensus trends.
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- Safety Recommendations :
- Toxicity Screening : Conduct Ames tests for mutagenicity, given structural similarities to clozapine analogs .
- Handling Precautions : Use fume hoods for reactions involving chlorinated intermediates (WGK 3 classification as in ).
- Waste Disposal : Follow EPA guidelines for halogenated organic waste, particularly for chloro-substituted byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
